molecular formula C28H36N2O6S2 B12801355 Butanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester CAS No. 88848-49-1

Butanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester

Cat. No.: B12801355
CAS No.: 88848-49-1
M. Wt: 560.7 g/mol
InChI Key: AOLBBZSTKGDVSM-UHFFFAOYSA-N
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Description

Butanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester is a chemical compound known for its unique structure and properties It is an ester derivative of butanoic acid and features a dithiobis linkage, which is a sulfur-sulfur bond, connecting two phenylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester typically involves the reaction of butanoic acid derivatives with dithiobis compounds. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the formation of the ester linkage. Common reagents used in the synthesis include butanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) compounds, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can break the dithiobis linkage, resulting in the formation of thiol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various ester derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

Butanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of butanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester involves its interaction with molecular targets through its ester and dithiobis functional groups. These interactions can lead to various biochemical and chemical effects, depending on the context of its use. The molecular pathways involved may include redox reactions, nucleophilic attacks, and other chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester: Similar structure with a hexanoic acid backbone.

    Disulfanediylbis(2,1-phenylenecarbonylimino-3,1-propanediyl) diheptanoate: Features a heptanoic acid backbone and similar dithiobis linkage.

Uniqueness

Butanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester is unique due to its specific ester and dithiobis functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

88848-49-1

Molecular Formula

C28H36N2O6S2

Molecular Weight

560.7 g/mol

IUPAC Name

3-[[2-[[2-(3-butanoyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propyl butanoate

InChI

InChI=1S/C28H36N2O6S2/c1-3-11-25(31)35-19-9-17-29-27(33)21-13-5-7-15-23(21)37-38-24-16-8-6-14-22(24)28(34)30-18-10-20-36-26(32)12-4-2/h5-8,13-16H,3-4,9-12,17-20H2,1-2H3,(H,29,33)(H,30,34)

InChI Key

AOLBBZSTKGDVSM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCOC(=O)CCC

Origin of Product

United States

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